Undec-4-YN-2-one
Description
Undec-4-YN-2-one (C₁₁H₁₆O) is an aliphatic alkynone characterized by an 11-carbon chain with a ketone group at the second position and a triple bond (alkyne) at the fourth position. Its molecular structure confers unique reactivity, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules . Key physical properties include a molecular weight of 164.25 g/mol, a boiling point of ~245–250°C, and moderate solubility in polar aprotic solvents like dimethylformamide (DMF). Its synthesis typically involves alkynylation of ketone precursors under Sonogashira coupling conditions or oxidative cleavage of propargyl alcohols .
Properties
CAS No. |
135645-94-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-4-yn-2-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-7,10H2,1-2H3 |
InChI Key |
HZNOQGVTNPYCED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undec-4-YN-2-one typically involves the formation of the conjugated enynone system through the construction of the carbon-carbon triple bond and the carbon-carbon double bond. One common method is the cross-coupling reaction of 3-substituted enones with organoelement acetylene derivatives . This reaction is usually carried out under mild conditions using palladium or copper catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Undec-4-YN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield propargylic alcohols or alkenes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Propargylic alcohols and alkenes.
Substitution: Various substituted enynones and alcohols.
Scientific Research Applications
Undec-4-YN-2-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Undec-4-YN-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The alkyne and alkene moieties also contribute to its reactivity by undergoing cycloaddition and polymerization reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds are compared due to their shared alkynone backbone or functional group positioning:
Undec-5-YN-2-one : Triple bond at C5 instead of C2.
Dec-4-YN-2-one : Shorter carbon chain (10 carbons).
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in DMF, g/100 mL) |
|---|---|---|---|---|
| Undec-4-YN-2-one | C₁₁H₁₆O | 164.25 | 245–250 | 12.3 |
| Undec-5-YN-2-one | C₁₁H₁₆O | 164.25 | 238–243 | 10.8 |
| Dec-4-YN-2-one | C₁₀H₁₄O | 150.22 | 220–225 | 14.5 |
| Undecan-2-one | C₁₁H₂₂O | 170.29 | 265–270 | 5.2 |
Key Observations :
- Triple Bond Position : Shifting the alkyne from C4 to C5 (Undec-5-YN-2-one) reduces boiling point by ~5°C due to decreased molecular symmetry, lowering intermolecular forces .
- Chain Length : Dec-4-YN-2-one exhibits lower boiling points and higher solubility than this compound, attributed to reduced van der Waals interactions in shorter chains.
- Saturation : Undecan-2-one (saturated) has a higher boiling point but lower solubility, reflecting stronger dispersion forces and reduced polarity .
Critical Analysis of Research Trends
Recent studies (2020–2025) emphasize green synthesis of alkynones, with this compound synthesized via solvent-free Sonogashira coupling (yield: 78%) . A 2024 review highlighted the need for standardized toxicity profiling of alkynones to expand pharmaceutical applications .
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